molecular formula C28H30N4O7 B11438813 3-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]propanamide

3-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]propanamide

Cat. No.: B11438813
M. Wt: 534.6 g/mol
InChI Key: AKWKAYBEQDHSNE-UHFFFAOYSA-N
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Description

3-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse biological activities, and a furan ring, which can enhance its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]propanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the quinazolinone intermediate with 3,4-dimethoxyphenethylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction involving the quinazolinone intermediate and furan-2-carbaldehyde in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the quinazolinone core, converting the dioxo groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl and furan moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydroxylated quinazolinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the furan ring can enhance binding affinity and specificity. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(furan-2-yl)propionate: Shares the furan ring but lacks the quinazolinone core.

    N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: Contains a different core structure but can form similar inclusion compounds.

    Ethyl acetoacetate: Undergoes similar chemical reactions but has a simpler structure.

Uniqueness

3-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]propanamide is unique due to its combination of a quinazolinone core and a furan ring, which provides a distinct set of chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C28H30N4O7

Molecular Weight

534.6 g/mol

IUPAC Name

3-[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C28H30N4O7/c1-37-23-10-9-19(16-24(23)38-2)11-13-29-26(34)18-32-22-8-4-3-7-21(22)27(35)31(28(32)36)14-12-25(33)30-17-20-6-5-15-39-20/h3-10,15-16H,11-14,17-18H2,1-2H3,(H,29,34)(H,30,33)

InChI Key

AKWKAYBEQDHSNE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4)OC

Origin of Product

United States

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